molecular formula C19H25N3OS B7820620 CID 10380

CID 10380

Cat. No. B7820620
M. Wt: 343.5 g/mol
InChI Key: JYCBKPOKWDDOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10380 is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10380 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10380 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 10380 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-chloro-2-nitroaniline, 2-methyl-2-propanol, sodium hydroxide, sulfuric acid, sodium nitrite, hydrochloric acid, sodium sulfite, sodium carbonate, methyl iodide

Reaction
Step 1: 4-chloro-2-nitroaniline is reacted with 2-methyl-2-propanol in the presence of sodium hydroxide to form the corresponding nitroanilide., Step 2: The nitroanilide is then reduced using sulfuric acid and sodium sulfite to form the corresponding aniline., Step 3: The aniline is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt., Step 4: The diazonium salt is then coupled with sodium sulfite to form the corresponding sulfonamide., Step 5: The sulfonamide is then treated with sodium carbonate and methyl iodide to form the final product, CID 10380.

properties

IUPAC Name

N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBKPOKWDDOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10380

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.